N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide
Overview
Description
Preparation Methods
The synthesis of CD12681 involves several steps, starting from commercially available starting materials. The preparation of analogues 11d and 11e, which are structurally related to CD12681, begins with the condensation of 3-fluoro-4-nitrobenzenesulfonyl chloride with aniline to form a sulfonamide intermediate. This intermediate undergoes nucleophilic aromatic substitution (SNAr) with ethyl thioglycolate, followed by reduction and in situ cyclization to yield the final product . Industrial production methods for CD12681 are not widely documented, but custom synthesis services are available for research purposes .
Chemical Reactions Analysis
CD12681 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not extensively documented.
Substitution Reactions: CD12681 can participate in nucleophilic substitution reactions, particularly involving its sulfonamide group.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
CD12681 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of RORγ and its role in various biological processes.
Biology: Investigated for its effects on IL-17 inflammatory cell recruitment and its potential to modulate immune responses.
Medicine: Explored as a preclinical candidate for the topical treatment of psoriasis and other autoimmune diseases.
Industry: Utilized in the development of new therapeutic agents targeting RORγ for the treatment of inflammatory and autoimmune conditions
Mechanism of Action
CD12681 exerts its effects by acting as an inverse agonist of RORγ. It binds to the ligand-binding domain of RORγ, leading to a conformational change that inhibits the receptor’s activity. This inhibition reduces the expression of IL-17 and other pro-inflammatory cytokines, thereby decreasing the recruitment of inflammatory cells and alleviating symptoms of psoriasis .
Comparison with Similar Compounds
CD12681 is unique in its high potency and selectivity as an inverse agonist of RORγ. Similar compounds include:
T0901317 (ML125): Initially identified as an LXRα agonist but later found to be a potent inverse agonist of RORγ.
ML124: A derivative of T0901317 with reduced LXRα activity and enhanced RORγ inverse agonist activity.
Other RORγ Inverse Agonists: Various other compounds have been developed targeting RORγ, but CD12681 stands out due to its specific activity and potential for topical application in psoriasis treatment.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-17(2)15-28(23-7-5-18(3)13-19(23)4)33(30,31)21-6-8-24-22(14-21)26-25(29)27(24)16-20-9-11-32-12-10-20/h5-8,13-14,17,20H,9-12,15-16H2,1-4H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXJZXXYHNBHNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N3)CC4CCOCC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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